Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The compound’s IUPAC name is 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one; tetraethylazanium . This name reflects its structural complexity:
- Core nucleoside : Derived from cytidine, a pyrimidine nucleoside comprising cytosine (4-aminopyrimidin-2-one) linked to ribose.
- Cyclic phosphate moiety : A 2',3'-cyclic hydrogen phosphate group forms a fused bicyclic system with the ribose ring, described as 3a,4,6,6a-tetrahydrofuro[3,4-d]dioxaphosphole. The phosphorus atom is bonded to two oxygen atoms in a cyclic ester configuration.
- Counterion : The negatively charged cyclic phosphate (ion(1-)) is balanced by N,N,N-triethylethanaminium (tetraethylammonium), a quaternary ammonium cation with four ethyl groups.
The stereochemistry is defined by four chiral centers in the ribose-phosphate system (3aR,4R,6R,6aR), ensuring specificity in its three-dimensional conformation.
Synonyms and Registry Identifiers (CAS, PubChem CID, ChEBI)
This compound is documented under multiple synonyms and registry numbers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 39980-90-0 | |
| EC Number | 254-731-7 | |
| IUPAC Name | See Section 1.1 | |
| Common Synonyms | This compound | |
| Related PubChem CIDs | 23679069 (sodium salt variant) |
The compound lacks a ChEBI identifier but is structurally related to cytidine 2',3'-cyclic phosphate (ChEBI:177258) and 3',5'-cyclic CMP(1-) (ChEBI:58003).
Molecular Formula and Stoichiometric Composition
The molecular formula is C₁₇H₃₁N₄O₇P , partitioned into two components:
- Cytidine cyclic phosphate anion : C₉H₁₁N₃O₇P⁻
- Cytosine: C₄H₅N₃O
- Ribose cyclic phosphate: C₅H₆O₆P⁻
- Tetraethylammonium cation : C₈H₂₀N⁺
Stoichiometric Breakdown :
| Element | Count | Source |
|---|---|---|
| Carbon (C) | 17 | |
| Hydrogen (H) | 31 | |
| Nitrogen (N) | 4 | |
| Oxygen (O) | 7 | |
| Phosphorus (P) | 1 |
The molecular weight is 434.42 g/mol , calculated from the formula C₁₇H₃₁N₄O₇P. The compound’s charge-neutral structure arises from the -1 charge on the cyclic phosphate and the +1 charge on the tetraethylammonium ion.
Properties
CAS No. |
39980-90-0 |
|---|---|
Molecular Formula |
C17H31N4O7P |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;tetraethylazanium |
InChI |
InChI=1S/C9H12N3O7P.C8H20N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-5-9(6-2,7-3)8-4/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);5-8H2,1-4H3/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
FCGUSBCVUSQFOE-IAIGYFSYSA-M |
Isomeric SMILES |
CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium typically involves the cyclization of cytidine monophosphate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The compound can be purified using high-performance liquid chromatography to achieve a high degree of purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reaction.
Chemical Reactions Analysis
Types of Reactions
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The phosphate group can be substituted under certain conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation and Reduction:
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products Formed
Hydrolysis: Cytidine monophosphate.
Substitution: Various substituted derivatives of cytidine.
Scientific Research Applications
Scientific Research Applications
1. Enzymatic Reactions
Cyclic cytidine monophosphate serves as a substrate in various enzymatic reactions. For instance, it is hydrolyzed by ribonuclease A, showcasing multiphasic kinetics at high substrate concentrations. This property makes it a valuable tool for studying enzyme kinetics and mechanisms .
2. Oligonucleotide Synthesis
Cyclic cytidine monophosphate is instrumental in the enzymatic synthesis of short oligoribonucleotides. It acts as a key reagent in solid-phase synthesis techniques, facilitating the incorporation of nucleotides into growing oligonucleotide chains . The following table summarizes its role in oligonucleotide synthesis:
| Application | Description |
|---|---|
| Enzymatic synthesis | Used as a substrate for RNA polymerases in synthesizing RNA molecules |
| Solid-phase synthesis | Acts as a key reagent in amine-catalyzed solid-phase oligonucleotide synthesis |
| Hydrolysis studies | Serves as a substrate for studying ribonuclease kinetics |
3. Antiviral Research
Recent studies have indicated that derivatives of cyclic cytidine monophosphate exhibit antiviral properties. For example, the compound has been explored as a prodrug to enhance the intracellular levels of antiviral nucleotides, showing promise in treating viral infections . This application highlights its potential in therapeutic development.
Case Studies
Case Study 1: Enzymatic Hydrolysis of cCMP
In a study examining the kinetics of ribonuclease A on cyclic cytidine monophosphate, researchers found that the hydrolysis process was influenced by substrate concentration, leading to unique kinetic profiles that could be exploited for further biochemical research .
Case Study 2: Oligonucleotide Synthesis Efficiency
Research focused on solid-phase oligonucleotide synthesis demonstrated that cyclic cytidine monophosphate significantly improves the efficiency and yield of synthesized RNA strands compared to traditional methods. The study reported enhanced incorporation rates and reduced side reactions when using cCMP as a starting material .
Mechanism of Action
The compound exerts its effects primarily through its interaction with ribonucleases. It serves as a substrate for these enzymes, allowing researchers to study the catalytic mechanisms and kinetics of RNA cleavage. The molecular targets include the active sites of ribonucleases, where the cyclic phosphate group is recognized and cleaved .
Comparison with Similar Compounds
Key Structural and Chemical Properties:
- Molecular Formula : The cyclic phosphate core is C₉H₁₂N₃O₇P⁻, paired with the triethylammonium cation (C₆H₁₆N⁺), yielding a molecular weight of approximately 406.37 g/mol (calculated).
- CAS Registry : While the sodium salt (CAS 15718-51-1) is well-documented , the triethylammonium form lacks a specific CAS entry in the provided evidence.
- Role in Biochemistry : Cyclic CMP is a high-energy intermediate in RNA degradation and ligation, serving as a substrate for ribonucleases (RNases) like RNase A .
Structural and Functional Analogues
Table 1: Comparative Overview of Cyclic CMP Derivatives and Related Compounds
Detailed Comparison of Key Attributes
Solubility and Counterion Effects
- Cyclic CMP-triethylammonium: The triethylammonium counterion improves solubility in non-polar solvents, making it preferable for organic synthesis and ion-pair chromatography .
- Cyclic CMP sodium salt : Highly water-soluble due to ionic bonding; ideal for aqueous enzymatic assays .
Enzymatic Hydrolysis of Cyclic CMP
RNase A catalyzes the hydrolysis of cyclic CMP to 3'-CMP via a pH-dependent mechanism involving histidine residues (His-12 as a general acid, His-119 as a base). Ionic strength modulates substrate binding, with higher pH reducing affinity due to electrostatic repulsion .
Microbial Metabolite Profiling
Cyclic CMP and uridine 2',3'-cyclic phosphate were identified as metabolites in Pseudomonas strain JK12 under micro-aerobic conditions, suggesting roles in bacterial stress response or nutrient scavenging .
Analytical Challenges
Discrepancies in ionization modes for CMP and CDP (e.g., [CMP + H]⁺ at m/z 324 vs. theoretical m/z 323) highlight the need for standardized LC-MS protocols in nucleotide analysis .
Biological Activity
Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium, commonly referred to as cyclic CMP (cCMP), is a nucleotide that exhibits significant biological activity, particularly in cellular signaling and metabolic processes. This article delves into its structure, biological roles, enzymatic interactions, and implications in various biological systems.
Structure and Properties
Cyclic CMP is characterized by a cyclic phosphate group attached to the ribose sugar of cytidine. Its chemical formula is with a molecular weight of approximately 405.4 g/mol . The cyclic structure is formed by the esterification of the phosphate group to the 2' and 3' hydroxyl groups of the ribose, resulting in a unique conformation that influences its biological interactions.
Table 1: Structural Properties of Cyclic CMP
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 405.4 g/mol |
| pKa | Neutral (approximately) |
| Solubility | Soluble in water |
Biological Roles
Cyclic CMP plays crucial roles in various biological processes:
- Signaling Pathways : It acts as a signaling molecule in various cellular processes, including neuronal signaling and cell differentiation. Its involvement in signaling pathways is linked to its ability to modulate enzyme activities and influence gene expression.
- Substrate for Enzymes : Cyclic CMP serves as a substrate for specific phosphodiesterases, which catalyze the hydrolysis of cyclic nucleotides, thereby regulating their intracellular concentrations .
- Neuronal Development : Research indicates that cyclic nucleotides like cCMP are involved in neuronal development and function. For instance, they may influence axonal growth and synaptic plasticity .
Enzymatic Interactions
Cyclic CMP is primarily metabolized by enzymes known as cyclic nucleotide phosphodiesterases (PDEs). These enzymes hydrolyze cyclic nucleotides into their corresponding linear forms, thus regulating their levels within cells.
Table 2: Enzymatic Activity Related to Cyclic CMP
| Enzyme Type | Reaction |
|---|---|
| Cyclic Nucleotide Phosphodiesterase | cCMP + H₂O → CMP + Pi |
The enzymatic activity of PDEs on cyclic CMP is crucial for maintaining cellular homeostasis and responding to extracellular signals.
Study 1: Role in Neuronal Function
A study investigated the effects of cyclic CMP on neuronal cultures, demonstrating that elevated levels of cCMP enhanced synaptic plasticity and neuronal survival under stress conditions. The findings suggest that cCMP may play a protective role in neurodegenerative diseases by promoting neuronal resilience .
Study 2: Impact on Gene Expression
Another study explored how cyclic CMP influences gene expression related to cell cycle regulation. The results indicated that cCMP modulates the expression of genes involved in cell proliferation and apoptosis, highlighting its potential role in cancer biology .
Q & A
Q. Advanced
- pH dependence : Optimal activity occurs near pH 5.0, where His-12 (general acid) and His-119 (general base) are differentially protonated. At high pH (>7), increases due to deprotonation of His-12, reducing substrate affinity via weakened electrostatic interactions .
- Ionic strength : Elevated ionic strength reduces catalytic efficiency by perturbing the pKa of active-site histidines, destabilizing the enzyme-substrate complex. This is attributed to screening of electrostatic interactions critical for substrate binding .
What thermodynamic insights explain the stabilization of the enzyme-transition state complex during hydrolysis?
Advanced
Transition-state stabilization involves:
- Proton transfer : A proton is donated from the transition state to His-12 (), coupled with hydrogen bonding between the pyrimidine ring and the enzyme’s binding pocket () .
- Van der Waals interactions : Contribute to Gibbs energy stabilization, aligning the substrate for nucleophilic attack .
- Net stabilization energy : -fold rate enhancement arises from cumulative contributions of proton transfer, hydrogen bonding, and conformational strain relief .
Are there contradictions in reported binding mechanisms of cytidine cyclic 2',3'-phosphate to ribonuclease A under varying conditions?
Advanced
Yes. At high pH, substrate binding affinity drops (), suggesting the syn conformation of the substrate’s glycosidic bond prevents optimal interaction with the enzyme’s binding pocket. However, this destabilization is relieved in the transition state, where conformational flexibility allows stronger van der Waals contacts . This paradox highlights the role of substrate dynamics in reconciling binding vs. catalytic efficiency .
What are the primary hydrolysis products of cytidine cyclic 2',3'-phosphate, and how are they analyzed?
Basic
Hydrolysis yields cytidine 3'-monophosphate (3'-CMP) via RNase A or cytidine 2'-monophosphate (2'-CMP) via non-enzymatic pathways. Products are quantified using:
- High-performance liquid chromatography (HPLC) : To separate and quantify 2'- and 3'-monophosphates .
- Phosphodiesterase assays : Enzymatic cleavage with 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) followed by spectrophotometric detection .
How do solvent isotope effects inform the catalytic mechanism of ribonuclease A on this substrate?
Advanced
Deuterium isotope studies ( vs. ) reveal solvent participation in proton transfer steps. A reduction in indicates rate-limiting proton abstraction by His-119, consistent with general base catalysis. The inverse isotope effect on suggests altered hydrogen-bonding networks in the enzyme-substrate complex .
What distinguishes cytidine cyclic 2',3'-phosphate from 3',5'-cyclic monophosphates in biochemical roles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
